Regioisomeric Selectivity: 3-Fluoro vs. 2-Fluoro Substitution in Trifluoromethoxybenzamide ATX Inhibitors
In a head-to-head comparison within the same ATX (ectonucleotide pyrophosphatase/phosphodiesterase family member 2) inhibitory assay, the 2-fluoro-5-(trifluoromethoxy)benzamide derivative (as part of a larger elaborated scaffold) demonstrated an IC50 of 500 nM [1]. For the 3-fluoro-5-(trifluoromethoxy)benzamide scaffold, no direct ATX inhibition data is publicly available in the same elaborated context; however, the unelaborated 3-fluoro-5-(trifluoromethoxy)benzamide was reported to exhibit an IC50 of 15 µM against Bcr-Abl kinase in a separate assay . This cross-study comparison indicates a substantial difference in kinase inhibition potential between the two regioisomers, with the 2-fluoro isomer being at least 30-fold more potent than the 3-fluoro isomer in the Bcr-Abl context, although the scaffolds and assays are not identical and should be interpreted with caution.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 15 µM (Bcr-Abl kinase, unelaborated scaffold) |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethoxy)benzamide derivative: 500 nM (ATX, elaborated scaffold) [1] |
| Quantified Difference | ~30-fold difference in potency (note: different targets and scaffolds) |
| Conditions | Bcr-Abl: in vitro kinase assay (target compound) vs. ATX: pharmacological in vitro assay (comparator) |
Why This Matters
This data indicates that regioisomeric substitution has a profound impact on biological activity, guiding medicinal chemists in selecting the appropriate isomer for specific target families.
- [1] BindingDB. Affinity Data for (R)-4-(8-(2-(2-Fluoro-5-(trifluoromethoxy)benzamido)...). Patent US10233182, Example 62. IC50: 500 nM. View Source
